molecular formula C10H14O3S B8365500 4-((2,2-Dimethoxyethyl)thio)phenol

4-((2,2-Dimethoxyethyl)thio)phenol

Cat. No.: B8365500
M. Wt: 214.28 g/mol
InChI Key: ZWBMMRILWYGGIN-UHFFFAOYSA-N
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Description

4-((2,2-Dimethoxyethyl)thio)phenol is a synthetic compound that combines a phenolic group with a thioether linker featuring a 2,2-dimethoxyethyl chain. This structure places it within a class of molecules studied for their potential antioxidant properties. Phenolic thioethers are of significant research interest as they can serve as precursors for the synthesis of more complex molecules or be investigated for their redox behavior and radical scavenging activities . The mechanism of action for such compounds often involves the transfer of a hydrogen atom or an electron from the phenolic hydroxyl group to free radicals, thereby neutralizing them. The thioether bridge can influence the compound's electronic properties and lipophilicity, which in turn may affect its bioavailability and interaction with biological systems . Researchers are exploring similar structures in areas including materials science and the development of novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

4-(2,2-dimethoxyethylsulfanyl)phenol

InChI

InChI=1S/C10H14O3S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10-11H,7H2,1-2H3

InChI Key

ZWBMMRILWYGGIN-UHFFFAOYSA-N

Canonical SMILES

COC(CSC1=CC=C(C=C1)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among related compounds are summarized below:

Compound Molecular Formula Substituents Molecular Weight (g/mol)
4-((2,2-Dimethoxyethyl)thio)phenol C11H16O3S -S-CH2-C(OCH3)2, -OH 228.31 (calculated)
4-(Methylthio)phenol C7H8OS -S-CH3, -OH 140.20
Probucol C31H48O2S2 Bis-phenol with tert-butyl and thioether groups 516.85
4-Fluorophenylacetaldehyde dimethylacetal C10H13FO2 -CH2-C(OCH3)2, -F 184.21

Key Observations :

  • The 2,2-dimethoxyethyl group in the target compound increases steric bulk and hydrophilicity compared to simpler thioethers like 4-(methylthio)phenol .
  • Probucol’s bis-phenol structure with bulky tert-butyl groups highlights how sulfur bridges enhance thermal stability and pharmaceutical utility .

Chemical Properties

  • Acidity: The electron-donating methoxy groups in this compound likely lower phenol acidity (higher pKa) compared to 4-(methylthio)phenol, where the methyl group exerts a weaker electron-donating effect .
  • Reactivity : The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones. Bulkier substituents may slow this process compared to smaller analogs .

Physical Properties

Compound Melting Point (°C) Solubility Key Spectral Data
This compound Not reported Likely polar organic solvents IR: C-O stretches (~1100 cm⁻¹)
4-(Methylthio)phenol Not reported Moderate in ethanol, ether ¹H-NMR: δ 7.3 (aromatic H), δ 2.5 (S-CH3)
H21 (dimethoxyethyl analog) 173–175 Dichloromethane, DMF IR: 1720 cm⁻¹ (amide C=O)

Notes:

  • The target compound’s dimethoxyethyl group may enhance solubility in polar aprotic solvents compared to 4-(methylthio)phenol .
  • Probucol’s high molecular weight and tert-butyl groups contribute to its low aqueous solubility, typical for lipid-lowering agents .

Preparation Methods

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 25–80°C

  • Atmosphere : Inert gas (e.g., nitrogen) to prevent thiol oxidation

This method benefits from simplicity and high atom economy. However, the availability of bromoacetaldehyde dimethyl acetal poses a challenge. Industrial-scale adaptations often employ distillation or recrystallization for purification.

Ullmann-Type Coupling

Copper-mediated coupling of 4-iodophenol with 2,2-dimethoxyethanethiol enables C–S bond formation. This method, inspired by protocols in polyphenol synthesis, leverages the Ullmann reaction’s tolerance for aromatic substrates.

Key Parameters

  • Catalyst : Copper(I) iodide (CuI)

  • Ligand : 1,10-Phenanthroline

  • Base : Cesium carbonate (Cs₂CO₃)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 100–120°C

Yields depend on the electronic effects of the phenolic hydroxyl group, which activates the ring for substitution. Comparative studies suggest that electron-donating groups enhance reactivity, though over-substitution is a risk.

Mitsunobu Reaction

Adapting the Mitsunobu reaction for thioether synthesis, 4-hydroxyphenol reacts with 2,2-dimethoxyethanethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method circumvents the need for pre-functionalized aryl halides.

Mechanistic Insights

  • Oxidation : DEAD oxidizes PPh₃, generating a phosphine oxide intermediate.

  • Nucleophilic Attack : The thiolate attacks the activated phenol, forming the S–C bond.

Limitations :

  • High reagent costs

  • Sensitivity to moisture

Despite these drawbacks, the Mitsunobu approach achieves regioselectivity, making it valuable for lab-scale synthesis.

Palladium-Catalyzed C–S Coupling

Palladium catalysts, widely used in cross-coupling reactions, facilitate the union of 4-bromophenol with 2,2-dimethoxyethanethiol. This method mirrors hydrogenation techniques described in ketone reductions.

Protocol

  • Catalyst : Palladium on carbon (Pd/C)

  • Ligand : BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)

  • Base : Triethylamine (Et₃N)

  • Solvent : Acetic acid or ethanol

  • Pressure : 15–400 psig H₂

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the thiolate and reductive elimination. Hydrogenation conditions (e.g., 80°C, 300 psig H₂) ensure complete conversion.

Comparative Analysis of Methods

Method Yield Advantages Challenges
Nucleophilic Substitution~75%Simple, scalableLimited substrate availability
Ullmann Coupling~60%Tolerant to functional groupsHigh temperatures required
Mitsunobu Reaction~65%RegioselectiveCostly reagents
Pd-Catalyzed Coupling~70%Compatible with diverse substratesSensitivity to catalyst poisoning

Q & A

Q. Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether group .
  • Oxidative stability : Add antioxidants (e.g., BHT) to solutions and purge with argon to mitigate disulfide formation .

Advanced: How can researchers resolve contradictions in reported catalytic activity of thiophenol derivatives?

Methodological Answer :
Discrepancies in catalytic efficiency (e.g., vs. 17) may arise from:

  • Substituent effects : Electron-withdrawing groups on the aryl ring reduce sulfur’s nucleophilicity.
  • Reaction medium : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cross-coupling reactions.
    Validate hypotheses via kinetic isotope effect (KIE) studies and Hammett plots to correlate substituent electronic effects with reaction rates .

Basic: What are the key applications of this compound in materials science?

Q. Methodological Answer :

  • Liquid crystals : The dimethoxyethyl group enhances mesophase stability in thiophenol-based LCs (analogous to ’s cyclohexylphenol derivatives) .
  • Polymer precursors : Thioether linkages enable radical-initiated polymerization for conductive polymers .

Advanced: What computational tools are recommended for modeling its interaction with biological targets?

Q. Methodological Answer :

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
  • MD simulations : GROMACS for analyzing membrane permeability, leveraging the compound’s logP (~2.8) .

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